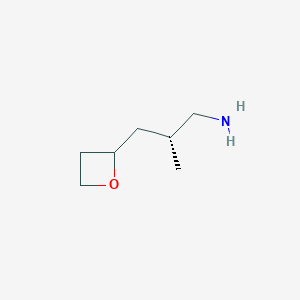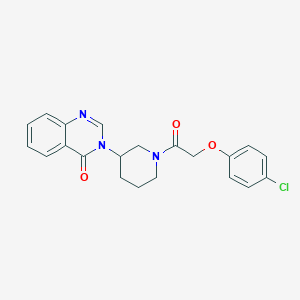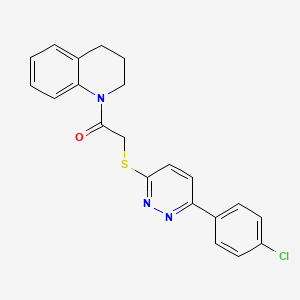![molecular formula C15H15N5O2S B2488757 N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013758-84-3](/img/structure/B2488757.png)
N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of molecules similar to N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves multiple steps, including the formation of the core benzothiazole and pyrazole structures, followed by functionalization with appropriate substituents. Ahmad et al. (2012) described the synthesis of related compounds, emphasizing the importance of the dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide moiety and its combination with carboxamide side chains, which are characterized by NMR, mass, and elemental analysis (Ahmad et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class is often elucidated using X-ray crystallography, providing detailed insights into the arrangement of atoms and the spatial geometry of the molecule. For example, the structure of related compounds has been determined, revealing intricate details about their crystalline form and molecular conformation (Ahmad et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving such molecules typically focus on their functionalization or interaction with other chemical entities. The reactivity of the pyrazole and benzothiazole moieties, especially in the presence of various reagents, allows for the synthesis of a wide range of derivatives with potential biological activities. These reactions can significantly alter the chemical and physical properties of the compound, enabling the exploration of novel pharmacological profiles.
Physical Properties Analysis
The physical properties of N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide and its derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in biological systems. These properties are influenced by the molecular structure and the nature of substituents attached to the core molecule.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for the development of therapeutic agents. The presence of the benzothiazole and pyrazole rings in the molecule's structure contributes to its potential biological activities, making it a candidate for further pharmacological exploration.
- (Ahmad et al., 2012): Provides comprehensive details on the synthesis and preliminary evaluation of antioxidant activities.
Applications De Recherche Scientifique
Antioxidant Activities
Research has demonstrated the synthesis of novel carboxamides based on the pyrazolobenzothiazine ring system, showing that many of these compounds possess moderate to significant radical scavenging activity. These findings suggest potential for the development of antioxidants through modification or derivatization of the existing compounds to design more potent biologically active molecules (Ahmad et al., 2012).
Antibacterial Agents
Novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide have been designed, synthesized, and evaluated for their promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds also exhibit antibacterial activity at non-cytotoxic concentrations, indicating their potential as safe antibacterial agents (Palkar et al., 2017).
Antimicrobial Activity
Several studies have developed new heterocyclic compounds incorporating pyrazole and thiazole moieties, which have been evaluated as antimicrobial agents against various strains. Some of these compounds exhibited promising activities, highlighting their potential as novel antimicrobial agents (Bondock et al., 2008).
Anti-Inflammatory and Analgesic Agents
Compounds derived from visnaginone and khellinone have shown significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity. These findings suggest their potential as novel anti-inflammatory and analgesic agents, with specific compounds demonstrating high COX-2 selectivity indices and comparable efficacy to standard drugs (Abu‐Hashem et al., 2020).
Antitumor and Anticancer Activities
Research into the synthesis of novel pyrimidiopyrazole derivatives has revealed outstanding in vitro antitumor activity against specific cancer cell lines. Molecular docking studies have further supported these findings, indicating the potential for these compounds in cancer therapy (Fahim et al., 2019).
Fluorescence and Biological Activities
The synthesis of novel N-substituted 2-pyridylbenzothiazole derivatives has been achieved, with these compounds exhibiting remarkable fluorescence properties and antimicrobial activities. This suggests their potential use in biological imaging and as antimicrobial agents (Azzam et al., 2020).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This compound has shown potent inhibitory activity against this enzyme, making it a promising candidate for anti-tubercular therapy .
Mode of Action
The compound interacts with its target, DprE1, by binding to its active site. This binding inhibits the function of DprE1, thereby disrupting the synthesis of the cell wall of Mycobacterium tuberculosis . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
Upon inhibiting DprE1, the compound disrupts the arabinogalactan biosynthesis pathway, which is crucial for the formation of the mycobacterial cell wall This disruption affects the integrity of the cell wall, leading to the death of the bacteria
Result of Action
The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth due to the disruption of its cell wall biosynthesis . This leads to the death of the bacteria, thereby exerting an anti-tubercular effect. The specific molecular and cellular effects of the compound’s action are still being studied.
Propriétés
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-8-6-12(19-20(8)3)14(22)18-15-17-11-5-4-10(16-9(2)21)7-13(11)23-15/h4-7H,1-3H3,(H,16,21)(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFJZGQJROFBQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-chlorophenyl)methyl]-1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2488675.png)


![Pyridin-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2488682.png)
![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride](/img/structure/B2488683.png)

![N-[(4-chlorophenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2488686.png)






![1-(2-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2488697.png)